molecular formula C20H29N3O5 B6007889 methyl 4-({[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}amino)butanoate

methyl 4-({[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}amino)butanoate

Cat. No. B6007889
M. Wt: 391.5 g/mol
InChI Key: BWILADGAKZPXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}amino)butanoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as EBP-988 or TAK-147 and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of methyl 4-({[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}amino)butanoate is not fully understood, but it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in a variety of physiological processes, including learning and memory, and has been implicated in a number of neurological disorders.
Biochemical and Physiological Effects:
Methyl 4-({[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}amino)butanoate has been shown to have a variety of biochemical and physiological effects, including the modulation of glutamate signaling, the regulation of synaptic plasticity, and the promotion of neurogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-({[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}amino)butanoate in lab experiments is its potential therapeutic effects for a variety of neurological disorders. However, there are also some limitations to its use, including its complex synthesis process and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on methyl 4-({[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}amino)butanoate. One area of research is in the development of more efficient synthesis methods for this compound. Another area of research is in the identification of additional neurological disorders that may be treated with this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of methyl 4-({[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}amino)butanoate is a complex process that involves several steps. The first step involves the preparation of the starting material, which is 2-ethoxybenzylamine. This is then reacted with 2-chloroacetyl chloride to form the intermediate, 2-ethoxy-N-(2-chloroacetyl)benzylamine.
The next step involves the reaction of the intermediate with piperazine to form the compound, 1-(2-ethoxybenzyl)-4-(piperazin-1-yl)butan-1-one. This compound is then reacted with methyl 4-aminobutyrate hydrochloride to form the final product, methyl 4-({[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}amino)butanoate.

Scientific Research Applications

Methyl 4-({[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}amino)butanoate has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have potential therapeutic effects for a variety of neurological disorders.

properties

IUPAC Name

methyl 4-[[2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetyl]amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O5/c1-3-28-17-8-5-4-7-15(17)14-23-12-11-22-20(26)16(23)13-18(24)21-10-6-9-19(25)27-2/h4-5,7-8,16H,3,6,9-14H2,1-2H3,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWILADGAKZPXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)NCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.